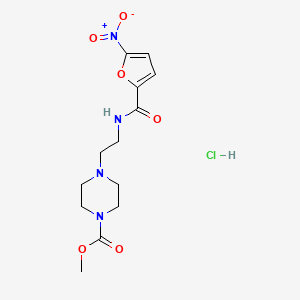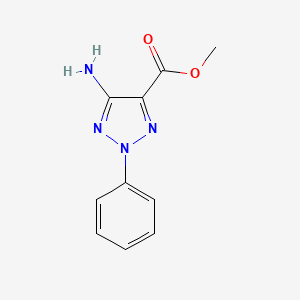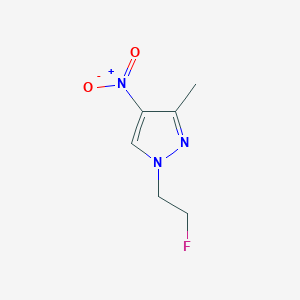
3-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 3-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid derivatives employs a method that has been demonstrated for preparing a series of related compounds. These methods highlight the versatility and adaptability of synthetic routes to obtain derivatives with potential analgesic and diuretic properties (Ukrainets et al., 2013).
Molecular Structure Analysis
Structural characterization is crucial for understanding the chemical behavior of this compound. X-ray crystallography, NMR, and other spectral methods have been applied to determine the molecular structure and confirm the presence of specific functional groups in similar compounds (Hayani et al., 2020).
Chemical Reactions and Properties
The chemical reactivity of this compound involves its participation in various reactions, including chlorination, bromination, and condensation, leading to the synthesis of novel compounds with established antimicrobial activity. These reactions underscore the compound's utility in creating bioactive molecules (Hassanin & Ibrahim, 2012).
Physical Properties Analysis
The physical properties of a compound, such as solubility, melting point, and crystalline structure, are essential for its practical application in various domains. While specific details on this compound are scarce, studies on structurally related compounds provide insights into methodologies for analyzing these properties, including thermal and solubility analyses (Sirikci et al., 2012).
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity with other chemical entities, and stability, are fundamental aspects that determine a compound's applications. Research on similar compounds, particularly regarding their hydrolytic profiles and reactions under various conditions, offers valuable information on how this compound might behave in chemical reactions and under different environmental conditions (Wang et al., 1990).
科学的研究の応用
Therapeutic Applications
Tetrahydroquinoline derivatives, including those related to "3-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid," have shown a broad spectrum of biological activities. They have been extensively studied for their therapeutic potential in treating various conditions, including cancer, malaria, central nervous system disorders, cardiovascular diseases, metabolic disorders, and infectious diseases like tuberculosis, HIV, and leishmaniasis. The US FDA approval of trabectedin, a tetrahydroquinoline derivative for treating soft tissue sarcomas, marks a significant milestone in cancer drug discovery (Singh & Shah, 2017).
Environmental Applications
In environmental sciences, the sorption properties of similar compounds have been explored for soil and organic matter, highlighting their potential in understanding the environmental fate of various herbicides and pollutants. This research aids in developing strategies for pollution control and environmental remediation (Werner, Garratt, & Pigott, 2012).
Analytical Chemistry Applications
The antioxidant and free radical scavenging activities of compounds like chlorogenic acid, which shares structural similarities with tetrahydroquinoline derivatives, have been widely documented. These properties are crucial in food science, pharmacology, and the development of health supplements aimed at combating oxidative stress-related diseases (Naveed et al., 2018).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 , indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
作用機序
Target of Action
The primary targets of 3-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid are currently unknown
Biochemical Pathways
Without knowledge of the compound’s targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should focus on uncovering these details to provide a comprehensive understanding of the compound’s biochemical impact.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Without more information on this compound’s mechanism of action and pharmacokinetics, it’s difficult to discuss how such factors might impact this compound .
特性
IUPAC Name |
3-(2-oxo-3,4-dihydroquinolin-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-11-6-5-9-3-1-2-4-10(9)13(11)8-7-12(15)16/h1-4H,5-8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSBSZPGEZVFTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C2=CC=CC=C21)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
933740-08-0 |
Source


|
| Record name | 3-(2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-fluoro-N-[2-(2-methylindol-1-yl)ethyl]benzamide](/img/structure/B2481318.png)
![1-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-3,3-dimethylurea](/img/structure/B2481319.png)


![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/no-structure.png)
![5-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}-2-(4-chlorophenyl)-4-methyl-1,3-thiazole](/img/structure/B2481324.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(methylthio)benzamide](/img/structure/B2481327.png)
![6,6-dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-sulfonyl chloride](/img/structure/B2481328.png)
![3,6-Dichloro-N-[(1-methylimidazol-2-yl)-phenylmethyl]pyridine-2-carboxamide](/img/structure/B2481330.png)
![N-{4-[4-(difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-yl}-2-fluoropyridine-4-carboxamide](/img/structure/B2481333.png)
![5-methyl-2-phenyl-7-(4-(2-propylpentanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2481334.png)
